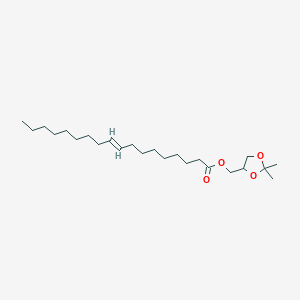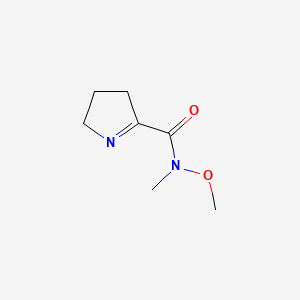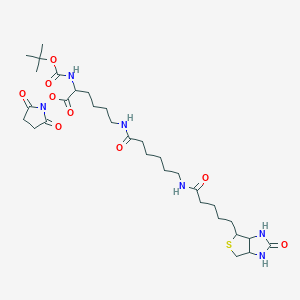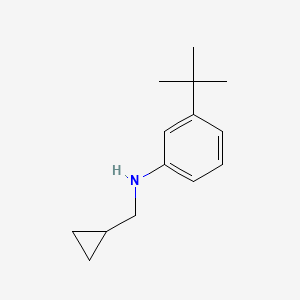
4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-ethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-ethyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the phenyl ring, which is further connected to the pyrazole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-ethyl-1H-pyrazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Pyrazole Formation: The formation of the pyrazole ring can be achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine or trifluoromethyl groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiols (RSH), and alkoxides (RO-). Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-ethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole: Similar structure with a methyl group instead of an ethyl group.
4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-phenyl-1H-pyrazole: Similar structure with a phenyl group instead of an ethyl group.
4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-propyl-1H-pyrazole: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
The uniqueness of 4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-ethyl-1H-pyrazole lies in its specific substituents, which impart distinct chemical and physical properties. The combination of the bromine and trifluoromethyl groups with the pyrazole ring makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C12H10BrF3N2 |
|---|---|
Poids moléculaire |
319.12 g/mol |
Nom IUPAC |
4-[2-bromo-5-(trifluoromethyl)phenyl]-1-ethylpyrazole |
InChI |
InChI=1S/C12H10BrF3N2/c1-2-18-7-8(6-17-18)10-5-9(12(14,15)16)3-4-11(10)13/h3-7H,2H2,1H3 |
Clé InChI |
RLDCPNZCWHBAHV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C2=C(C=CC(=C2)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B13714959.png)


![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)




![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)



